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L-ISOLEUCINE (1-13C) -

L-ISOLEUCINE (1-13C)

Catalog Number: EVT-252437
CAS Number:
Molecular Formula:
Molecular Weight: 132.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of L-isoleucine (1-13C) can be achieved through several methods:

  1. Microbial Fermentation: This method involves cultivating Corynebacterium glutamicum in media supplemented with stable isotopes such as [2-13C] or [3-13C] pyruvic acid. The bacteria metabolize these precursors to produce L-isoleucine with specific carbon labeling, achieving high isotopic enrichment .
  2. Chemical Synthesis: Another approach involves chemical reactions such as amidocarbonylation, where 2-methylbutanal reacts with [13C] carbon monoxide under cobalt catalysis to yield labeled compounds .
  3. Selective Labeling Techniques: Research has demonstrated the incorporation of 13C into specific positions of the isoleucine molecule using modified synthetic routes that enhance the labeling efficiency and specificity .

These methods highlight the versatility in producing this compound for research applications.

Molecular Structure Analysis

Structure and Data

L-Isoleucine (1-13C) retains the same structural characteristics as L-isoleucine but with the addition of a stable isotope at the first carbon position. The molecular structure can be represented as follows:

H2NCH(CH3)CH2CH(CH3)COOH\text{H}_2N-CH(CH_3)-CH_2-CH(CH_3)-COOH

The presence of the 13C isotope allows for distinct identification in nuclear magnetic resonance spectroscopy, aiding in metabolic tracing studies.

Structural Data

  • Molecular Weight: 132.17 g/mol
  • CAS Number (Labeled): 81202-01-9
  • CAS Number (Unlabeled): 73-32-5
  • EC Number (Unlabeled): 200-798-2
Chemical Reactions Analysis

Reactions and Technical Details

L-Isoleucine (1-13C) participates in various biochemical reactions typical of amino acids, including:

  1. Transamination Reactions: L-Isoleucine can undergo transamination to form different amino acids, which is crucial in amino acid metabolism.
  2. Decarboxylation: The carboxyl group can be removed to form an amine, which is important in neurotransmitter synthesis.
  3. Incorporation into Proteins: As an essential amino acid, L-isoleucine is incorporated into proteins during translation by ribosomes.

The use of L-Isoleucine (1-13C) in these reactions allows researchers to track metabolic pathways and protein synthesis through isotopic labeling techniques.

Mechanism of Action

Process and Data

The mechanism of action for L-Isoleucine (1-13C) primarily revolves around its role as a substrate in metabolic pathways. It participates in:

  1. Protein Synthesis: During translation, ribosomes incorporate L-isoleucine into polypeptide chains based on messenger RNA sequences.
  2. Energy Production: L-Isoleucine can be catabolized to yield energy through various metabolic pathways, contributing to gluconeogenesis and fatty acid oxidation.
  3. Regulation of Blood Sugar Levels: It plays a role in regulating glucose metabolism, impacting insulin sensitivity and energy homeostasis.

Studies utilizing L-Isoleucine (1-13C) have provided insights into these processes by allowing tracking of carbon flow within metabolic networks .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

L-Isoleucine (1-13C) exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and slightly soluble in alcohol
  • Melting Point: Approximately 113 °C
  • pH Range: Typically neutral to slightly acidic when dissolved in water

These properties make it suitable for laboratory applications, particularly in biochemical assays and metabolic studies.

Applications

Scientific Uses

L-Isoleucine (1-13C) has diverse applications in scientific research:

  1. Metabolomics Studies: It is used to trace metabolic pathways and understand metabolic diseases by analyzing isotopic enrichment patterns.
  2. Nuclear Magnetic Resonance Spectroscopy: The labeled compound serves as a probe to study protein dynamics and interactions at a molecular level.
  3. Nutritional Research: It aids in understanding amino acid metabolism and requirements in various physiological conditions.
  4. Pharmaceutical Development: Its role in protein synthesis makes it relevant for drug design targeting metabolic pathways involving branched-chain amino acids.
Biosynthesis and Isotope-Labeled Metabolic Pathways

Isotope-Assisted Tracer Studies in Central Carbon Metabolism

L-Isoleucine (1-¹³C) serves as a critical tool for elucidating carbon flow dynamics in central metabolic pathways. Its site-specific ¹³C label at the C-1 position allows precise tracking of carbon skeletons through branching points in glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis. In Escherichia coli studies, isotopic enrichment patterns from glucose-1-¹³C or glucose-3-¹³C tracers revealed conserved labeling in isoleucine despite deletion of canonical biosynthetic enzymes, confirming the activation of underground metabolic pathways [1] [4]. For instance, when wild-type E. coli metabolizes glucose-1-¹³C, isoleucine exhibits a characteristic 1:2:1 mass isotopomer distribution (unlabeled:single-labeled:double-labeled), consistent with its synthesis from oxaloacetate-derived threonine [1] [9].

Table 1: Isotopic Tracer Selection for Central Metabolism Studies

Tracer SubstrateTarget PathwayKey Isotopic Pattern in L-Isoleucine (1-¹³C)Biological Insight
Glucose-1-¹³CGlycolysis/Ile biosynthesis1:2:1 MID* patternConfirms canonical threonine-dependent pathway
Glucose-3-¹³CTCA cycle bypassesHalf-maximal labelingExcludes citramalate pathway [1]
[1,3-¹³C]glycerolReductive metabolismDistinct C1/C2 labelingResolves anaplerotic fluxes in acetol production [7]
Propionate-¹³CAnaabolic shortcutsC1 enrichment in IleReveals PFL-dependent 2-ketobutyrate synthesis [4]

*MID: Mass Isotopomer Distribution

In human metabolism studies, oral administration of L-[1-¹³C]isoleucine (38 μmol/kg) demonstrated delayed ¹³C enrichment in alloisoleucine compared to 3-methyl-2-oxopentanoate, proving that alloisoleucine forms via retransamination of the keto acid rather than direct isomerization [6]. This kinetic discrimination highlights the tracer’s utility in resolving stereospecific metabolic conversions.

Enzymatic Mechanisms of ¹³C Incorporation in L-Isoleucine Biosynthesis

The incorporation of ¹³C into L-isoleucine involves both canonical and promiscuous enzymatic reactions:

  • Canonical Threonine Pathway: In most microorganisms, L-isoleucine biosynthesis initiates with threonine deamination by IlvA or TdcB to generate 2-ketobutyrate (2KB). The C-1 carbon of 2KB corresponds directly to C-1 of isoleucine. Isotope studies confirm that deletion of ilvA/tdcB blocks this route, forcing reliance on alternative pathways [1] [4].

  • Underground Pathways in E. coli:

  • Methionine-Dependent Route: Under aerobic conditions, cystathionine γ-synthase (MetB) exhibits promiscuous activity toward O-succinyl-L-homoserine, cleaving it to yield 2KB and succinate. This 2KB incorporates ¹³C identically to the canonical pathway, as shown by conserved glucose-3-¹³C labeling patterns in Δ5 mutants [1] [4].
  • Propionyl-CoA Anaplerosis: During anaerobic growth, pyruvate formate-lyase (PFL) carboxylates propionyl-CoA using formate, generating 2KB with ¹³C at C-1 when propionate-¹³C is supplied. This pathway contributes significantly to wild-type isoleucine pools under propionate availability [4].

Key Biochemical Reaction:PFL-dependent 2KB synthesis: Propionyl-CoA + H¹³COO⁻ → 2-ketobutyrate (1-¹³C) + CoASH

  • Citramalate Cycle in Phototrophs: Rhodospirillum rubrum utilizes citramalate synthase to condense pyruvate and acetyl-CoA into (R)-2-methylmalate (citramalate). Subsequent enzymatic steps generate 2KB with C-1 derived from pyruvate’s carboxyl carbon. ¹³C-tracing disproved this route in E. coli but confirmed its activity in R. rubrum under photoheterotrophic conditions, where it balances redox stress [10].

Metabolic Flux Analysis Using L-Isoleucine (1-¹³C) as a Tracer

¹³C-Metabolic Flux Analysis (¹³C-MFA) leverages L-isoleucine (1-¹³C) labeling patterns to quantify pathway fluxes with high resolution:

  • Experimental Design: Tracer selection is critical. [1,3-¹³C]glycerol resolves glyceraldehyde-3-phosphate (G3P) node fluxes in E. coli due to predictable bond cleavage patterns. After uptake, glycerol is metabolized to generate DHAP and G3P with defined ¹³C positions. The labeling in proteinogenic L-isoleucine reflects flux partitioning at the DHAP node between lower glycolysis and methylglyoxal bypass (for acetol synthesis) [7] [9].

  • Flux Quantification Workflow:

  • Cultivation: Cells grow in minimal media with ¹³C-tracer under metabolic/isotopic steady state (e.g., chemostat or mid-log batch) [5] [9].
  • Isotopomer Measurement: GC-MS analysis of protein hydrolysates yields mass isotopomer distributions (MIDs) for isoleucine. Correction for natural isotopes is essential [5].
  • Model Simulation: Software like Metran or 13CFLUX2 uses elementary metabolite unit (EMU) decomposition to predict MIDs from assumed fluxes. Iterative fitting minimizes residuals between experimental and simulated MIDs [9].

Table 2: ¹³C-MFA Insights from Engineered Strains Using L-Isoleucine (1-¹³C)

OrganismGenetic ModificationKey Flux ChangePhysiological Impact
E. coli HJ06PNnadK + pntAB overexpression1.4× transhydrogenase flux (NADH→NADPH)Enhanced NADPH supply raised acetol titer 3-fold [7]
E. coli Δ5Deletion of threonine/serine deaminasesActivation of MetB-dependent 2KB fluxRescued isoleucine auxotrophy aerobically [1]
R. rubrum (acetate)Light stress (150 μmol/m²/s)2× isoleucine biosynthesis fluxProposed redox sink for excess reducing equivalents [10]
E. coli wild-typePropionate supplementation40% 2KB from PFL anaplerosisAnaerobic isoleucine synthesis without threonine [4]
  • Bottleneck Identification: In E. coli acetol producers, ¹³C-MFA revealed NADPH shortages in strain HJ06. L-Isoleucine MIDs indicated insufficient flux through the oxidative pentose phosphate pathway. Overexpressing pntAB (transhydrogenase) and nadK (NAD kinase) increased NADPH supply, shifting carbon from lower glycolysis toward acetol and raising titers to 2.81 g/L [7].

  • Redox Balancing in Phototrophs: R. rubrum exhibits elevated isoleucine biosynthesis under high light intensity. ¹³C-MFA demonstrated that this pathway consumes three reducing equivalents per isoleucine synthesized, functioning as an electron sink to mitigate redox stress during acetate assimilation [10].

Properties

Product Name

L-ISOLEUCINE (1-13C)

Molecular Weight

132.17

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